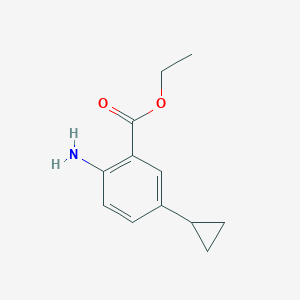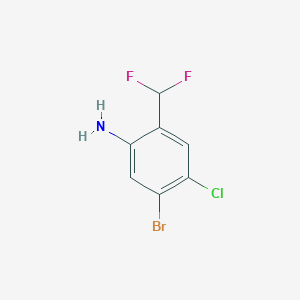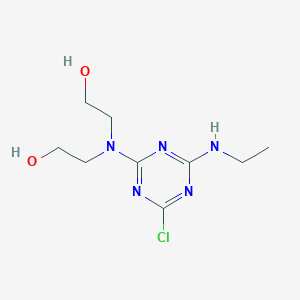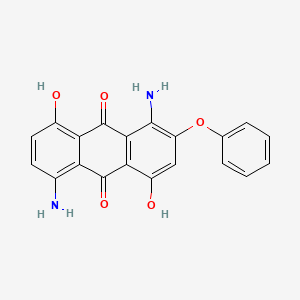![molecular formula C9H8ClN3O2 B13131029 Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C9H8ClN3O2 It is characterized by a pyrrolo[3,2-d]pyrimidine core structure, which is a fused bicyclic system containing both pyrrole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate. This intermediate is then reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which undergoes further cyclization and chlorination to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis routes. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing agents: Oxone, sodium hypochlorite
Reducing agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological research: The compound is used as a tool in biochemical studies to probe the function of specific proteins or pathways.
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the particular application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
- 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
- 2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
These compounds share the pyrrolo[3,2-d]pyrimidine core structure but differ in their substituents, which can affect their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H8ClN3O2 |
|---|---|
Molekulargewicht |
225.63 g/mol |
IUPAC-Name |
ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-3-5-7(12-6)4-11-9(10)13-5/h3-4,12H,2H2,1H3 |
InChI-Schlüssel |
DBXSPCWNWRZIDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=NC(=NC=C2N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


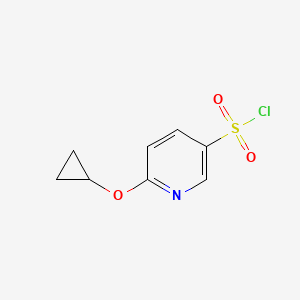

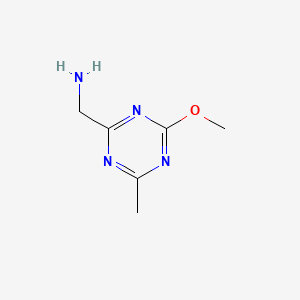
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)

![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)

![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
